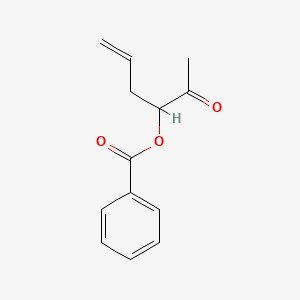
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a cyanophenyl group and a hydroxynaphthalene carboxamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide typically involves the reaction of 2-cyanophenylamine with 3-hydroxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing production costs and environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide, amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-naphthaldehyde-2-carboxamide.
Reduction: Formation of N-(2-aminophenyl)-3-hydroxynaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
- N-(2-Cyanophenyl)-3-hydroxybenzamide
- N-(2-Cyanophenyl)-3-hydroxyanthracene-2-carboxamide
- N-(2-Cyanophenyl)-3-hydroxyphenanthrene-2-carboxamide
Uniqueness
N-(2-Cyanophenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups and the naphthalene core structure. This uniqueness imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
94239-31-3 |
|---|---|
分子式 |
C18H12N2O2 |
分子量 |
288.3 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C18H12N2O2/c19-11-14-7-3-4-8-16(14)20-18(22)15-9-12-5-1-2-6-13(12)10-17(15)21/h1-10,21H,(H,20,22) |
InChIキー |
CZPVPCVGEHLYFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)




![5-Methoxy-2-phenylnaphtho[2,1-D][1,3]oxazole](/img/structure/B14354848.png)


![2,3-Dihydro-4lambda~6~-naphtho[2,1-b]thiopyran-1,4,4-trione](/img/structure/B14354857.png)
![2-Methyl-1-oxaspiro[5.5]undec-2-en-4-one](/img/structure/B14354859.png)
![2-[2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14354864.png)

![1-[4-(Aminomethyl)phenyl]-2-(hydroxyimino)propan-1-one](/img/structure/B14354889.png)

